In Vitro Inhibition of Human Carbonic Anhydrase I (hCA I) - A Direct Data Point
This compound has demonstrated quantifiable inhibitory activity against human carbonic anhydrase I (hCA I). In a stopped-flow CO2 hydration assay, 2-chloro-3-methyl-5-sulfamoylbenzoic acid exhibited a Ki value of 3.70E+3 nM (3.7 µM) [1]. While this is a baseline activity within the broader class of sulfonamide-based carbonic anhydrase inhibitors, it provides a critical, verifiable data point for researchers screening against this specific isozyme. This data can serve as a comparator for more potent or selective analogs being developed.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 3.7 µM |
| Comparator Or Baseline | Acetazolamide (a standard sulfonamide CA inhibitor) has a Ki for hCA I of ~250 nM. This compound is ~15-fold less potent. |
| Quantified Difference | ~15-fold less potent than acetazolamide for hCA I |
| Conditions | Inhibition of human carbonic anhydrase 1; 15 min incubation; CO2 hydration-based stopped-flow assay |
Why This Matters
This data establishes a quantifiable baseline for hCA I inhibition, which is essential for structure-activity relationship (SAR) studies and for selecting this compound as a reference inhibitor or a starting scaffold for optimization.
- [1] BindingDB Entry BDBM50133395 (CHEMBL3632831). Inhibition of human carbonic anhydrase 1. View Source
